

Molecular structure and weight of 3-(2-Thienyl)-L-alanine

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Compound of Interest

Compound Name: 3-(2-Thienyl)-L-alanine

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An In-depth Technical Guide to 3-(2-Thienyl)-L-alanine

This technical guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, and biological significance of **3-(2-Thienyl)-L-alanine**. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details the compound's characteristics, methods for its preparation, and its known biological activities, presenting data in a clear and accessible format.

Molecular Structure and Physicochemical Properties

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. Its chemical structure consists of an alanine backbone with a thiophene ring attached to the β -carbon.

Table 1: Physicochemical Properties of **3-(2-Thienyl)-L-alanine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO ₂ S	[1][2]
Molecular Weight	171.22 g/mol	[3][4]
CAS Number	22951-96-8	[3]
Appearance	White to off-white solid/powder	[2]
Melting Point	255-263 °C (decomposes)	[1]
Optical Activity [α] _{20/D}	-30.5 \pm 1.5° (c=1 in H ₂ O)	[3]
Purity	\geq 98.0% (TLC)	[3]
Solubility	Soluble in water	[5]
SMILES	N--INVALID-LINK--C(O)=O	[3]
InChI Key	WTOFYLAWDLQMBZ-LURJTMIESA-N	[3]

Experimental Protocols

The synthesis of enantiomerically pure **3-(2-Thienyl)-L-alanine** typically involves two key stages: the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

A common method for the synthesis of the racemic mixture involves the condensation of 2-thiophenecarboxaldehyde with a protected glycine derivative, followed by hydrolysis. While specific, detailed laboratory protocols are proprietary and vary, a general synthetic approach is outlined below.

Chiral Resolution of 3-(2-Thienyl)-DL-alanine

The separation of the L- and D-enantiomers from the racemic mixture is a critical step. A widely used method is diastereomeric salt formation using a chiral resolving agent.

Protocol: Optical Resolution using Diastereomeric Salt Crystallization[6][7]

- **Dissolution:** Dissolve the racemic 3-(2-Thienyl)-DL-alanine in a suitable solvent, such as aqueous ethanol.
- **Addition of Resolving Agent:** Add an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid.
- **Diastereomeric Salt Formation:** Stir the solution to facilitate the formation of diastereomeric salts. The salt of **3-(2-Thienyl)-L-alanine** with the chiral resolving agent will have different solubility properties compared to the salt of the D-enantiomer.
- **Selective Crystallization:** Cool the solution to induce the crystallization of the less soluble diastereomeric salt.
- **Isolation:** Isolate the crystals by filtration.
- **Liberation of the L-enantiomer:** Treat the isolated diastereomeric salt with a base to neutralize the tartaric acid and liberate the free **3-(2-Thienyl)-L-alanine**.
- **Purification:** Purify the final product by recrystallization from a suitable solvent.

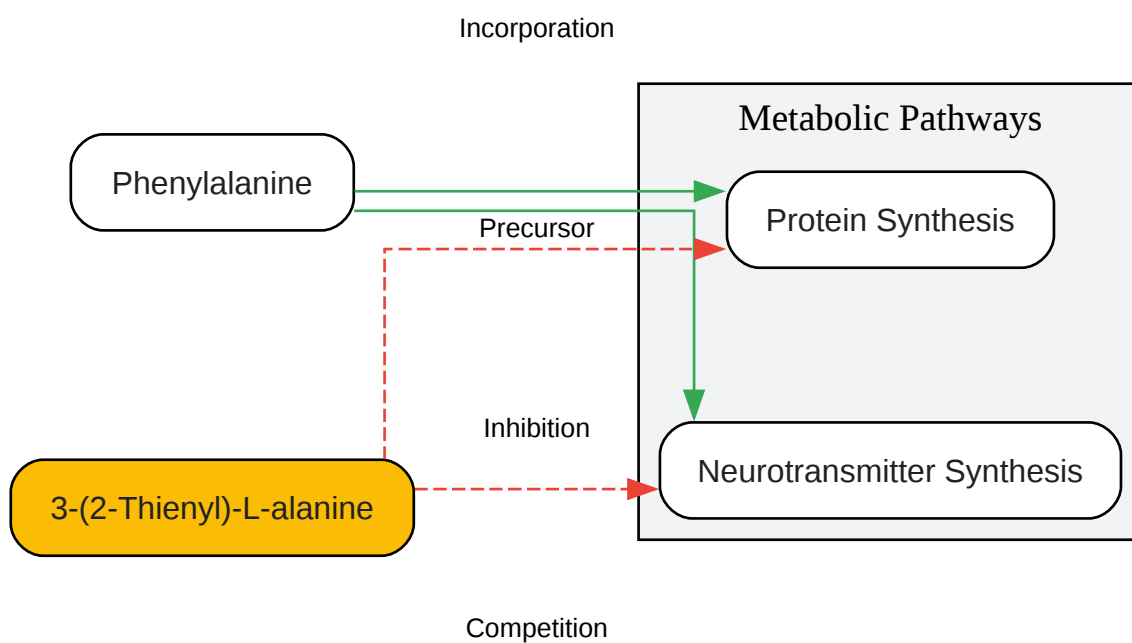
Biological Activity and Signaling Pathways

3-(2-Thienyl)-L-alanine is recognized as a phenylalanine antagonist.^[8] Its biological effects are primarily attributed to its structural similarity to phenylalanine, allowing it to compete with the natural amino acid in various metabolic pathways.

The compound has been investigated for its potential as an ergogenic supplement, where it is suggested to influence the secretion of anabolic hormones and serve as a fuel source during physical exercise.^{[1][9]}

Phenylalanine Antagonism and Metabolic Implications

As a phenylalanine antagonist, **3-(2-Thienyl)-L-alanine** can interfere with processes where phenylalanine is a substrate. This includes protein synthesis and the synthesis of neurotransmitters. The thiophene ring, while mimicking the phenyl group, possesses different electronic properties which can affect enzyme-substrate interactions.

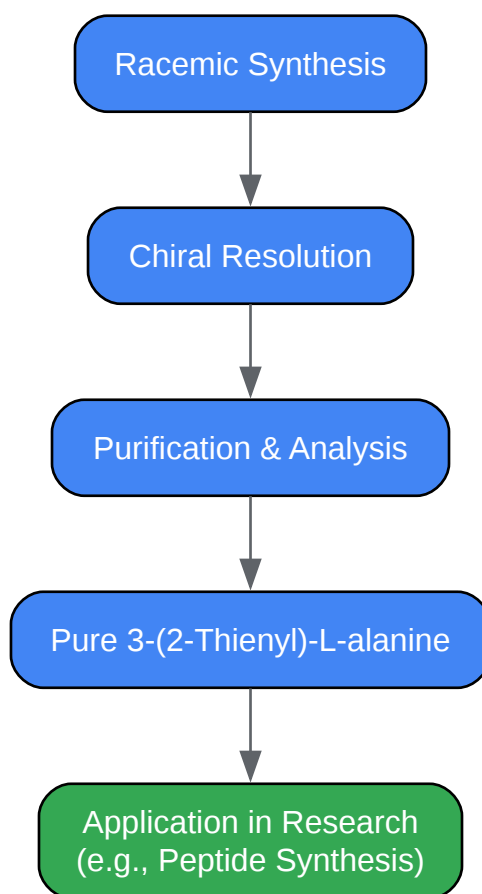


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Figure 1. Competitive inhibition of phenylalanine pathways.

General Workflow for Synthesis and Application

The production and utilization of **3-(2-Thienyl)-L-alanine** in research, such as in peptide synthesis, follows a logical workflow from chemical synthesis to its application as a building block.



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Figure 2. General workflow for production and use.

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